molecular formula C31H34N4O3 B13816715 Methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate

Methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate

Cat. No.: B13816715
M. Wt: 510.6 g/mol
InChI Key: MCLGUFXEEBLBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

BIBS 39 undergoes various chemical reactions, primarily involving its interaction with angiotensin II receptors. It displaces angiotensin II from its binding sites with high affinity for both angiotensin II receptor subtype 1 and subtype 2 . The compound is involved in reactions that lead to the inhibition of angiotensin II-induced vasoconstriction and other cardiovascular effects. Common reagents used in these reactions include angiotensin II and various receptor antagonists . The major products formed from these reactions are the inhibited forms of angiotensin II receptors, leading to reduced cardiovascular responses .

Properties

Molecular Formula

C31H34N4O3

Molecular Weight

510.6 g/mol

IUPAC Name

2-[4-[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]phenyl]benzoic acid

InChI

InChI=1S/C31H34N4O3/c1-2-3-13-29-34-27-19-16-23(33-31(38)32-22-9-5-4-6-10-22)20-28(27)35(29)24-17-14-21(15-18-24)25-11-7-8-12-26(25)30(36)37/h7-8,11-12,14-20,22H,2-6,9-10,13H2,1H3,(H,36,37)(H2,32,33,38)

InChI Key

MCLGUFXEEBLBKA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5

Origin of Product

United States

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